2-(2,6-Dimethylphenoxy)oxane
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Overview
Description
2-(2,6-Dimethylphenoxy)oxane is an organic compound that features a six-membered oxane ring substituted with a 2,6-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenoxy)oxane typically involves the reaction of 2,6-dimethylphenol with an appropriate oxane precursor. One common method is the nucleophilic substitution reaction where 2,6-dimethylphenol reacts with an oxane derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenoxy)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxane ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxane ring or phenoxy group .
Scientific Research Applications
2-(2,6-Dimethylphenoxy)oxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2,6-Dimethylphenoxy)oxane exerts its effects involves interactions with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, influencing biochemical processes. The oxane ring structure may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylphenoxy)ethanol
- 2-(2,6-Dimethylphenoxy)acetic acid
- 2-(2,6-Dimethylphenoxy)propane
Uniqueness
2-(2,6-Dimethylphenoxy)oxane is unique due to its oxane ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the oxane ring’s reactivity and stability are advantageous .
Properties
CAS No. |
117658-42-1 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)oxane |
InChI |
InChI=1S/C13H18O2/c1-10-6-5-7-11(2)13(10)15-12-8-3-4-9-14-12/h5-7,12H,3-4,8-9H2,1-2H3 |
InChI Key |
OLPOTNQVAKUNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2CCCCO2 |
Origin of Product |
United States |
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